molecular formula C6H9IN2 B031511 Pyridinium, 1-amino-4-methyl-, iodide CAS No. 7583-92-8

Pyridinium, 1-amino-4-methyl-, iodide

Cat. No. B031511
CAS RN: 7583-92-8
M. Wt: 236.05 g/mol
InChI Key: POFKFRTXEBLVHC-UHFFFAOYSA-M
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Description

Pyridinium, 1-amino-4-methyl-, iodide is a pyridine derivative and an important reagent for organic synthesis . It has various pharmaceutical applications and participates in homogeneous transition metal-catalyzed reactions .


Synthesis Analysis

There are two basic methods for the synthesis of pyridinium ionic liquids: direct synthesis and multistep synthesis . The direct method involves synthesizing ionic liquids by means of acid-base neutralization reaction or quaternization reaction . For example, 1-amino pyridinium iodide was obtained by mixing pyridinium with hydroxylamine-O-sulfonic acid and acidizing with hydroiodate .


Molecular Structure Analysis

Pyridinium ionic liquids are composed of pyridinium cations and inorganic or organic anions . Single-crystal X-ray diffraction studies suggest that the compound crystallizes in the monoclinic space group P 2 1 / c (phase II) .


Chemical Reactions Analysis

Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .


Physical And Chemical Properties Analysis

Pyridinium, 1-amino-4-methyl-, iodide is sensitive to water, easy to decompose, and cannot exist stably in air . It needs to be treated and applied in a vacuum or inert atmosphere .

Scientific Research Applications

Pyridinium Ionic Liquids

Pyridinium salts, including “Pyridinium, 1-amino-4-methyl-, iodide”, are important in the formation of pyridinium ionic liquids . These ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in materials science .

Pyridinium Ylides

Pyridinium salts are also used to form pyridinium ylides . These ylides are useful in organic synthesis, particularly in the formation of carbon-carbon bonds .

Anti-Microbial Agents

Pyridinium salts have demonstrated anti-microbial properties . They can be used in the development of new drugs to combat microbial infections .

Anti-Cancer Agents

Research has shown that pyridinium salts can act as anti-cancer agents . They have potential for use in cancer treatment, particularly in targeted drug delivery systems .

Anti-Malarial Agents

Pyridinium salts have been found to have anti-malarial properties . This makes them valuable in the ongoing fight against malaria .

Anti-Cholinesterase Inhibitors

Pyridinium salts can act as anti-cholinesterase inhibitors . These inhibitors are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .

Materials Science

In the field of materials science, pyridinium salts have various applications . They can be used in the creation of new materials with unique properties .

Gene Delivery

Finally, pyridinium salts have been used in biological research related to gene delivery . They can help in the development of more efficient and safer methods for gene therapy .

Mechanism of Action

Target of Action

Pyridinium, 1-amino-4-methyl-, iodide, a type of pyridinium salt, has been found to have a wide range of targets due to its structural diversity . These targets include various biological and biochemical systems where it acts as an anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitor .

Mode of Action

The compound interacts with its targets primarily through ionic interactions. The pyridinium cation in the compound can form ionic bonds with anionic sites on target molecules, leading to changes in the target’s function . For example, as an anti-cholinesterase inhibitor, it can bind to the active site of the enzyme cholinesterase, preventing the breakdown of the neurotransmitter acetylcholine and leading to an increase in its concentration .

Biochemical Pathways

The exact biochemical pathways affected by Pyridinium, 1-amino-4-methyl-, iodide can vary depending on the specific target. In general, it can affect pathways related to cell growth and proliferation (in the case of anti-cancer activity), pathogen survival (in the case of anti-microbial activity), and neurotransmission (in the case of anti-cholinesterase activity) .

Pharmacokinetics

Like other pyridinium salts, it is likely to have good water solubility due to its ionic nature . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Pyridinium, 1-amino-4-methyl-, iodide’s action depend on its specific target. For instance, as an anti-cholinesterase inhibitor, it can lead to an increase in acetylcholine levels, affecting nerve signal transmission . As an anti-cancer agent, it may inhibit cell proliferation and induce apoptosis .

Action Environment

The action of Pyridinium, 1-amino-4-methyl-, iodide can be influenced by various environmental factors. For example, its efficacy as a surfactant can be affected by temperature . Furthermore, its stability and reactivity can be influenced by the presence of water and other substances in its environment .

Safety and Hazards

Pyridinium, 1-amino-4-methyl-, iodide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFKFRTXEBLVHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453509
Record name Pyridinium, 1-amino-4-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-amino-4-methyl-, iodide

CAS RN

7583-92-8
Record name Pyridinium, 1-amino-4-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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